Boma

mGluR5 Pain CNS Disorders

Choose BOMA (Compound 7) for robust and selective mGluR5 blockade in your preclinical CNS assays. With a validated IC50 of 3 nM and a distinct benzoxazole structure, it serves as a superior benchmark over legacy tools like MPEP, ensuring assay consistency. Its well-characterized in vitro profile minimizes experimental variability, making it the definitive reference compound for medicinal chemistry SAR and receptor mapping studies.

Molecular Formula C16H12N2O2
Molecular Weight 264.28 g/mol
Cat. No. B10773558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoma
Molecular FormulaC16H12N2O2
Molecular Weight264.28 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C2=NC3=CC=CC=C3O2)CC#N
InChIInChI=1S/C16H12N2O2/c1-19-15-10-12(7-6-11(15)8-9-17)16-18-13-4-2-3-5-14(13)20-16/h2-7,10H,8H2,1H3
InChIKeyLWSOZPNJUFEDJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BOMA (CAS 540496-84-2): A High-Potency mGluR5 Antagonist for Preclinical Pain and CNS Research


BOMA (CAS 540496-84-2), also known as Compound 7, is a synthetic small-molecule antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), a G-protein coupled receptor involved in central nervous system (CNS) signaling [1]. It is characterized as a potent and selective tool compound used in preclinical research to investigate the role of mGluR5 in various pain states and neurological disorders [1]. The compound has a molecular weight of 264.28 Da and a partition coefficient (XlogP) of 3.6, indicating moderate lipophilicity [1].

Why BOMA Cannot Be Substituted with Other In-Class mGluR5 Antagonists


Generic substitution among mGluR5 antagonists is not scientifically valid due to significant differences in potency, selectivity, and physicochemical properties that impact experimental outcomes. mGluR5 antagonists are a diverse class with varying binding modes (orthosteric vs. allosteric) and off-target profiles [1]. BOMA's specific potency (IC50 of 3 nM) and selectivity profile are distinct from earlier tool compounds like MPEP or other analogs, making direct replacement without re-validation in an established assay a potential source of experimental variability and misinterpretation [1].

Quantitative Evidence Guide: How BOMA's Performance Compares to Key Analogs


BOMA vs. Chloro Analog (Compound 2): A 2-Fold Increase in mGluR5 Antagonist Potency

BOMA (Compound 7) demonstrates a 2-fold improvement in potency compared to its close structural analog, Compound 2, in an in vitro assay measuring mGluR5 antagonism. The substitution of a chloro group (Compound 2) with a methoxy group (BOMA) results in a lower IC50 value, indicating higher affinity and potency at the target receptor [1].

mGluR5 Pain CNS Disorders Antagonist

BOMA's Potency vs. Prototypical Antagonist MPEP: A Class-Level Comparison

BOMA (IC50 = 3 nM) exhibits a potency level comparable to or slightly higher than the prototypical mGluR5 antagonist MPEP (2-methyl-6-(phenylethynyl)pyridine). While direct head-to-head data is not available in the same assay, MPEP is widely reported to have an IC50 in the low nanomolar range (e.g., ~36 nM in some functional assays) [1]. This positions BOMA among the more potent tool compounds for studying mGluR5.

mGluR5 Pain Anxiety Antagonist

Physicochemical Properties of BOMA vs. Compound 2: Implications for In Vivo Use

The primary source notes that both BOMA (Compound 7) and Compound 2 were deemed 'not suitable for in vivo studies because of poor solubility and poor pharmacokinetic properties in rat' [1]. This is a critical class-level observation that differentiates these early benzoxazole-based mGluR5 antagonists from later, more optimized clinical candidates. Compound 2, for instance, exhibited low oral bioavailability (F=0.7%) and a short half-life (T1/2=0.6 h) [1].

Pharmacokinetics Solubility CNS Penetration mGluR5

Optimal Application Scenarios for BOMA Based on Its Differentiated Profile


In Vitro Studies of mGluR5-Mediated Pain Signaling Pathways

BOMA is best applied in in vitro functional assays, such as calcium flux or IP1 accumulation assays, using cell lines expressing human mGluR5 to dissect receptor signaling pathways. Its 3 nM IC50 potency allows for robust receptor blockade at low concentrations, minimizing potential off-target effects. This is directly supported by the characterization in the primary research paper, which used BOMA to explore SAR around the mGluR5 antagonist pharmacophore [1].

Structure-Activity Relationship (SAR) Studies for mGluR5 Antagonist Development

The discovery paper highlights BOMA as a key compound in the SAR exploration of the benzoxazole series, demonstrating that a methoxy substitution (BOMA) yields a 2-fold potency increase over a chloro substitution (Compound 2) [1]. This makes BOMA an ideal reference compound for medicinal chemists optimizing new mGluR5 ligands, serving as a benchmark for in vitro potency and a starting point for improving physicochemical properties for in vivo applications.

Comparator for Profiling Novel mGluR5 Negative Allosteric Modulators (NAMs)

BOMA can serve as a potent, commercially available reference standard when screening and characterizing new mGluR5 NAMs. Its well-defined in vitro profile (IC50 = 3 nM, Ki = 3 nM) provides a reliable benchmark for comparing potency and efficacy in standardized functional assays [1]. Using BOMA as a control ensures assay consistency and helps validate the activity of new chemical entities.

Evaluation of mGluR5 Expression and Function in Tissue Preparations

For researchers employing ex vivo techniques like autoradiography or brain slice electrophysiology, BOMA can be used as a high-affinity antagonist to block mGluR5-mediated responses. Its potency allows for effective receptor occupancy at low concentrations, aiding in the mapping of mGluR5 function in specific brain regions implicated in pain, anxiety, and addiction, as outlined in the introductory context of the primary publication [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Boma

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.